REACTION_CXSMILES
|
N[C:2]1[C:7]([Br:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[OH2:10]>>[Br:8][C:7]1[C:2](=[O:10])[NH:3][CH:4]=[C:5]([Cl:9])[CH:6]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1Br)Cl
|
Name
|
|
Quantity
|
815 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 18 hours, at which point the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated HC1 (130 mL)
|
Type
|
ADDITION
|
Details
|
was added a solution of sodium nitrite (33.26 g, 0.482 tool) in water (272 mL)
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (40° C.)
|
Type
|
CUSTOM
|
Details
|
to yield 75.1 g (74.8%) of gray-yellow so lid, m.p. 170°-173° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |